molecular formula C24H28ClN3O2S2 B2551062 2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216563-90-4

2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2551062
CAS No.: 1216563-90-4
M. Wt: 490.08
InChI Key: GDWHDRWYOJNHOM-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound. Its unique structure comprises a benzylthio group, a piperazine ring substituted with a thiazolyl-methyl group, and an ethanone moiety. The hydrochloride form enhances its solubility in aqueous solutions, making it easier to handle in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves a multi-step process:

  • Formation of the thiazole ring: : This can be achieved by condensing 4-methoxyphenyl isothiocyanate with an appropriate alpha-haloketone under controlled conditions.

  • Synthesis of the piperazine derivative: : This involves reacting piperazine with a suitable alkylating agent to introduce the benzylthio group.

  • Final assembly: : The two fragments are then coupled under conditions that promote the formation of the ethanone linkage, followed by conversion to the hydrochloride salt for enhanced solubility.

Industrial Production Methods

Large-scale production would adapt these steps to industrial settings, often involving optimization for yield, purity, and cost-effectiveness. This might include high-throughput synthesis techniques and continuous-flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

  • Reduction: : The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : The aromatic methoxy group can be a target for nucleophilic substitution reactions, particularly under strong acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution conditions: : Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Secondary alcohols.

  • Substitution products: : Depending on the substituents introduced during the reaction.

Scientific Research Applications

2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a versatile compound with several research applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Potential probe for studying protein-ligand interactions due to its diverse functional groups.

  • Medicine: : Investigated for its therapeutic potential, possibly in the development of new pharmaceuticals.

  • Industry: : Application in developing new materials or chemical processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The detailed mechanism of action can vary based on its specific application:

  • Binding to biological macromolecules: : The multiple functional groups allow for interactions with proteins, potentially inhibiting or modifying their activity.

  • Pathway modulation: : Depending on its structure, it could modulate specific cellular pathways, particularly those involving oxidative stress or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone

  • 2-(Benzylthio)-1-(4-(thiazol-2-yl)methyl)piperazin-1-yl)ethanone

  • 4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazine

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2.ClH/c1-29-21-9-7-20(8-10-21)22-17-31-23(25-22)15-26-11-13-27(14-12-26)24(28)18-30-16-19-5-3-2-4-6-19;/h2-10,17H,11-16,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHDRWYOJNHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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